molecular formula C18H32O16 B13417881 4-b-Laminaribiosylglucose CAS No. 4467-70-3

4-b-Laminaribiosylglucose

Cat. No.: B13417881
CAS No.: 4467-70-3
M. Wt: 504.4 g/mol
InChI Key: ODDPRQJTYDIWJU-YTJFHSSISA-N
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Description

4-beta-Laminaribiosylglucose is an oligosaccharide with the molecular formula C18H32O16. It is a complex carbohydrate composed of glucose units linked together. This compound is part of the broader class of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. The structure of 4-beta-Laminaribiosylglucose includes multiple hydroxyl groups, making it highly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-beta-Laminaribiosylglucose typically involves the enzymatic or chemical glycosylation of glucose derivatives. One common method is the use of glycosyltransferases, which catalyze the transfer of glycosyl groups to specific acceptor molecules. The reaction conditions often require controlled pH and temperature to ensure the stability of the enzymes and the integrity of the product .

Industrial Production Methods

Industrial production of 4-beta-Laminaribiosylglucose may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity. The product is then extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-beta-Laminaribiosylglucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

4-beta-Laminaribiosylglucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-beta-Laminaribiosylglucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cell-cell communication and immune response .

Comparison with Similar Compounds

4-beta-Laminaribiosylglucose is similar to other oligosaccharides such as lactulose and cellobiose. it is unique in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

Similar Compounds

Properties

CAS No.

4467-70-3

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1

InChI Key

ODDPRQJTYDIWJU-YTJFHSSISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O

melting_point

229 - 231 °C

physical_description

Solid

Origin of Product

United States

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